Acumapimod

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

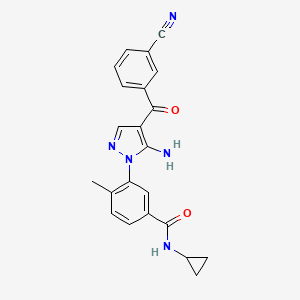

3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUSQKZDZHAAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836683-15-9 | |

| Record name | Acumapimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0836683159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acumapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACUMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F16KW647L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acumapimod: A Deep Dive into its Mechanism of Action as a p38 MAPK Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acumapimod (formerly BCT197) is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade of inflammation. Developed for the treatment of inflammatory conditions, particularly acute exacerbations of chronic obstructive pulmonary disease (AECOPD), this compound has demonstrated a potent ability to suppress inflammatory responses in both preclinical models and human clinical trials. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental evidence that underpins our understanding of its function.

Introduction: The Role of p38 MAPK in Inflammation

The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to external stresses, such as inflammatory cytokines, endotoxins, and oxidative stress. The activation of the p38 MAPK pathway leads to a cascade of downstream signaling events that culminate in the production of pro-inflammatory cytokines and other inflammatory mediators. In chronic inflammatory diseases like COPD, the p38 MAPK pathway is often dysregulated and hyperactivated, contributing to the persistent inflammation that characterizes the disease.

This compound is a highly selective inhibitor of the α and β isoforms of p38 MAPK.[1] By targeting this central node in the inflammatory signaling network, this compound offers a promising therapeutic strategy to attenuate the excessive inflammation associated with AECOPD and other inflammatory disorders.

Molecular Mechanism of Action: Inhibition of p38 MAPK

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of p38 MAPKα.[2] It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates. This inhibition is highly potent, with a half-maximal inhibitory concentration (IC50) of less than 1 µM for p38α.[2]

The inhibition of p38 MAPK by this compound disrupts the downstream signaling cascade, leading to a reduction in the production of key pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNFα).[1]

Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention by this compound.

Caption: p38 MAPK signaling pathway and this compound's point of inhibition.

Preclinical Evidence

The anti-inflammatory effects of this compound have been demonstrated in a range of preclinical studies, from in vitro kinase assays to in vivo models of inflammatory disease.

In Vitro p38 Kinase Inhibition

The potency of this compound as a p38 MAPK inhibitor was established through in vitro kinase assays.

| Parameter | Value | Target |

| IC50 | < 1 µM | p38 MAPKα |

Table 1: In Vitro Inhibitory Activity of this compound [2]

Experimental Protocol: p38 MAPK Kinase Assay (General Methodology)

-

Principle: A non-radioactive, ELISA-based assay is commonly used to measure the phosphorylation of a p38 MAPK substrate, such as ATF2.

-

Procedure:

-

Recombinant active p38 MAPKα is incubated with a specific substrate (e.g., ATF2) and ATP in the presence of varying concentrations of this compound.

-

After the kinase reaction, the phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form.

-

The amount of phosphorylated substrate is quantified using a colorimetric or chemiluminescent readout.

-

The IC50 value is calculated as the concentration of this compound that results in a 50% reduction in the phosphorylation of the substrate.

-

Inhibition of Cytokine Release in Human Whole Blood

This compound has been shown to potently inhibit the release of pro-inflammatory cytokines from human whole blood stimulated with lipopolysaccharide (LPS).

Experimental Protocol: Cytokine Release Assay in Human Whole Blood (General Methodology)

-

Principle: This assay measures the ability of a compound to inhibit the production of cytokines from immune cells in a physiologically relevant matrix.

-

Procedure:

-

Freshly collected human whole blood is pre-incubated with various concentrations of this compound.

-

The blood is then stimulated with LPS to induce an inflammatory response.

-

After an incubation period, the plasma is collected, and the levels of various cytokines (e.g., TNFα, IL-6, IL-8) are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.

-

The inhibitory effect of this compound on cytokine release is then quantified.

-

In Vivo Animal Models of COPD

In a corticosteroid-resistant rat model of COPD, this compound demonstrated a potent ability to decrease inflammatory responses induced by tobacco smoke and intratracheal lipopolysaccharide.[1]

Experimental Protocol: Rat Model of COPD (General Methodology)

-

Principle: This model mimics key features of COPD, including airway inflammation and corticosteroid resistance.

-

Procedure:

-

Rats are exposed to tobacco smoke for a specified period to induce a chronic inflammatory state.

-

A bolus of intratracheal lipopolysaccharide is administered to induce an acute exacerbation of inflammation.

-

Animals are treated with this compound, a corticosteroid, or vehicle control.

-

Inflammatory endpoints are assessed, including bronchoalveolar lavage fluid (BALF) cell counts (e.g., neutrophils) and cytokine levels in the lung tissue and BALF.

-

Caption: General workflow for a rat model of COPD exacerbation.

Clinical Evidence: Human Endotoxin Challenge

The anti-inflammatory effects of this compound have been confirmed in humans through a healthy volunteer study involving an endotoxin challenge. In this study, this compound induced a nearly complete suppression of circulating TNFα following the administration of endotoxin.[1]

Experimental Protocol: Human Endotoxin Challenge (General Methodology)

-

Principle: This is a controlled method to induce a transient systemic inflammatory response in healthy volunteers to assess the pharmacodynamic effects of an anti-inflammatory drug.

-

Procedure:

-

Healthy volunteers are administered a single dose of this compound or placebo.

-

After a specified time, a low dose of bacterial endotoxin (LPS) is administered intravenously.

-

Blood samples are collected at multiple time points before and after the endotoxin challenge.

-

The concentrations of various cytokines, including TNFα, are measured in the plasma to assess the effect of the drug on the inflammatory response.

-

Clinical Development and Therapeutic Implications

This compound has been investigated in Phase 2 clinical trials for the treatment of patients with acute exacerbations of COPD.[3] In these trials, intermittent short-term dosing of this compound (e.g., 75 mg on days 1 and 6) has shown a marked improvement in lung function in COPD patients.[2]

| Clinical Trial Phase | Indication | Key Findings |

| Phase 2 | Acute Exacerbations of COPD | Improved lung function (FEV1) |

Table 2: Summary of Clinical Development for this compound [2][3]

The mechanism of action of this compound, centered on the potent and selective inhibition of p38 MAPK, provides a strong rationale for its use in AECOPD. By targeting a key driver of the inflammatory cascade, this compound has the potential to reduce the severity and duration of exacerbations, leading to improved patient outcomes.

Conclusion

This compound is a potent and selective inhibitor of p38 MAPKα with a well-defined mechanism of action. Preclinical and clinical studies have consistently demonstrated its ability to suppress inflammatory responses by blocking the p38 MAPK signaling pathway and reducing the production of pro-inflammatory cytokines. This targeted approach holds significant promise for the treatment of AECOPD and other inflammatory diseases where the p38 MAPK pathway plays a critical pathological role. Further clinical development will be crucial to fully elucidate the therapeutic potential of this novel anti-inflammatory agent.

References

Acumapimod: A Technical Deep Dive into p38 MAPK Inhibition for Inflammatory Respiratory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acumapimod (formerly BCT197) is an orally active and potent small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key regulator of the inflammatory response.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the underlying p38 MAPK signaling pathway. The information is intended for researchers, scientists, and professionals involved in drug development and the study of inflammatory diseases, particularly acute exacerbations of chronic obstructive pulmonary disease (AECOPD).

Introduction to p38 MAPK and its Role in COPD

The p38 MAPK signaling pathway is a critical intracellular cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stresses.[4][5][6] This pathway is centrally involved in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD), a progressive lung disease characterized by chronic inflammation.[7] In COPD patients, there is an observed upregulation of activated (phosphorylated) p38 MAPK in key inflammatory cells such as alveolar macrophages and CD8+ T cells, as well as in structural cells like the small airway epithelium.[4][8]

This activation of p38 MAPK in the lungs of COPD patients leads to:

-

Increased production of pro-inflammatory cytokines and chemokines: p38 MAPK activation drives the biosynthesis of key inflammatory mediators including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-8.[5][8]

-

Recruitment of inflammatory cells: The release of these chemokines promotes the influx of neutrophils and other immune cells into the airways, perpetuating the inflammatory cycle.[4][5]

-

Post-transcriptional upregulation of inflammatory genes: The p38 MAPK pathway, through downstream kinases like MAPKAPK-2 (MK2), stabilizes the mRNA of many pro-inflammatory genes, leading to their enhanced translation.[4]

-

Potential for corticosteroid insensitivity: p38 MAPK can phosphorylate the glucocorticoid receptor, potentially impairing its function and contributing to the reduced efficacy of corticosteroid treatment in some COPD patients.[5]

Given its central role in the inflammatory processes of COPD, p38 MAPK has emerged as a compelling therapeutic target. Inhibition of this pathway offers a novel approach to mitigating the underlying inflammation that drives the disease and its acute exacerbations.

This compound: A Potent and Selective p38 MAPK Inhibitor

This compound is a highly selective inhibitor of the alpha and beta isoforms of p38 MAPK.[9] Preclinical studies have demonstrated its potent inhibitory activity and its ability to suppress inflammatory responses.

Preclinical Profile

While specific details of the preclinical pharmacology of this compound are not extensively published, available information indicates its potent and selective nature as a p38 inhibitor. In animal models of COPD, this compound has been shown to potently decrease inflammatory responses to stimuli like intratracheal lipopolysaccharides.[9] Furthermore, an in vivo endotoxin challenge in healthy volunteers resulted in the nearly complete suppression of circulating TNF-α, a key cytokine regulated by the p38 MAPK pathway.[9]

Table 1: Preclinical Activity of this compound

| Parameter | Result | Reference |

| Target | p38α MAPK | [1] |

| IC50 | < 1 µM | [1] |

Clinical Development in Acute Exacerbations of COPD (AECOPD)

This compound has undergone Phase II clinical development for the treatment of AECOPD. Two key clinical trials have provided valuable data on its efficacy and safety in this patient population: the NCT01332097 study and the AETHER study (NCT02700919).

Phase II Study: NCT01332097

This Phase II, randomized, double-blind, placebo-controlled study evaluated single and repeated doses of this compound in patients with moderate to severe AECOPD.[10]

Table 2: Key Findings from the NCT01332097 Study [10][11]

| Endpoint | This compound 75 mg (repeat-dose) vs. Placebo | p-value |

| Change in FEV1 at Day 8 | Significant improvement | 0.022 |

| Mean change in FEV1 AUC (baseline to Day 14) | Significantly higher | 0.02 |

| Primary Endpoint (FEV1 at Day 10) | Not met | 0.082 |

While the primary endpoint at day 10 was not met, a repeat-dose regimen of 75 mg this compound demonstrated a clinically relevant and statistically significant improvement in lung function (FEV1) at day 8 compared to placebo.[10]

The AETHER Phase IIb Study (NCT02700919)

The AETHER study was a Phase IIb trial that further investigated the efficacy and safety of two dosing regimens of this compound in addition to standard of care for patients hospitalized with severe AECOPD.

Table 3: Efficacy Results from the AETHER Study

| Endpoint | High Dose this compound vs. Placebo | Low Dose this compound vs. Placebo | Reference |

| Change from baseline in FEV1 at Day 7 | Significant Improvement (p=0.012) | Significant Improvement (p<0.001) | |

| Reduction in Re-hospitalizations (Days 90-150) | >50% reduction (p ≤ 0.027 to 0.05) | Not significant |

Table 4: Biomarker Changes in the AETHER Study

| Biomarker (Change from Baseline at Day 7) | High Dose this compound | Low Dose this compound | Placebo | Reference |

| hsCRP (mg/L) | -16.70 | -10.42 | -5.34 | |

| Fibrinogen (g/L) | -1.49 | -1.22 | -0.65 |

The AETHER trial demonstrated that both high and low doses of this compound led to significant improvements in FEV1 at day 7. Importantly, the high-dose regimen was associated with a greater than 50% reduction in re-hospitalizations for COPD between days 90 and 150.[12] Furthermore, this compound treatment resulted in a dose-dependent reduction in the systemic inflammatory biomarkers high-sensitivity C-reactive protein (hsCRP) and fibrinogen.

Experimental Methodologies

The development and characterization of a p38 MAPK inhibitor like this compound involves a range of in vitro and in vivo experimental protocols.

p38 MAPK Kinase Assay

The primary activity of this compound is determined through a kinase assay. This is typically performed using recombinant p38α MAPK enzyme. The assay measures the ability of the enzyme to phosphorylate a specific substrate, and the inhibitory effect of this compound is quantified by the reduction in substrate phosphorylation.

Caption: Workflow for a typical p38 MAPK kinase assay.

Cell-Based Assays for Cytokine Inhibition

To assess the activity of this compound in a cellular context, cell-based assays are employed. A common method involves stimulating immune cells (e.g., peripheral blood mononuclear cells or macrophage-like cell lines) with an inflammatory agent like lipopolysaccharide (LPS). The ability of this compound to inhibit the subsequent production of pro-inflammatory cytokines, such as TNF-α, is then measured.

Caption: Workflow for a cell-based cytokine inhibition assay.

Animal Models of COPD

To evaluate the in vivo efficacy of this compound, animal models that mimic key features of COPD are utilized. These models are essential for understanding the potential therapeutic effects of the compound in a complex biological system. Common methods for inducing a COPD-like phenotype in animals include:

-

Cigarette smoke exposure: Chronic exposure to cigarette smoke is a widely used method to induce lung inflammation, emphysema, and small airway remodeling.

-

Intratracheal administration of elastase: This method induces emphysema-like changes in the lung parenchyma.

-

Exposure to other irritants: Lipopolysaccharide (LPS) or other environmental pollutants can be used to induce acute or chronic lung inflammation.

The p38 MAPK Signaling Pathway in COPD

The following diagram illustrates the p38 MAPK signaling cascade and its relevance to the pathophysiology of COPD.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. mereobiopharma.com [mereobiopharma.com]

- 4. dovepress.com [dovepress.com]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. p38 mitogen-activated protein kinase pathways in asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. p38 MAPK signaling in chronic obstructive pulmonary disease pathogenesis and inhibitor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Acumapimod: A Technical Deep Dive into its Discovery and Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acumapimod (BCT-197) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key regulator of the inflammatory response.[1] Developed initially by Novartis, it has been investigated primarily for the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. The document details the scientific rationale behind targeting the p38 MAPK pathway in inflammatory diseases and summarizes the available quantitative data and experimental methodologies.

Introduction: The Rationale for p38 MAPK Inhibition

Chronic obstructive pulmonary disease (COPD) is a progressive inflammatory lung disease.[2] Exacerbations of COPD are acute events characterized by a worsening of respiratory symptoms and are associated with increased inflammation, accelerated lung function decline, and increased mortality.[3] The p38 MAPK signaling pathway is a critical mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are known to be elevated during AECOPD.[4] Therefore, inhibiting the p38 MAPK pathway presents a promising therapeutic strategy to mitigate the inflammatory cascade in AECOPD. This compound was developed as a small molecule inhibitor to target this pathway.

Discovery of this compound

The discovery of this compound emerged from extensive research into small molecule inhibitors of p38 MAPK. While the specific lead identification and optimization program for this compound is not extensively detailed in publicly available literature, the development of pyrazole-based p38 MAPK inhibitors provides a relevant context for its discovery.

Lead Identification and Optimization

The general approach to discovering kinase inhibitors like this compound typically involves:

-

High-Throughput Screening (HTS): Screening large compound libraries against the p38 MAPK enzyme to identify initial "hits" with inhibitory activity.

-

Structure-Based Drug Design: Utilizing the X-ray crystal structure of p38 MAPK to understand the binding interactions of hit compounds and guide the design of more potent and selective inhibitors.

-

Medicinal Chemistry Optimization: Synthesizing and testing analogs of lead compounds to improve potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and safety.

Structure-Activity Relationship (SAR)

For the broader class of pyrazole-based p38 MAPK inhibitors, structure-activity relationship studies have highlighted several key structural features that contribute to their inhibitory activity. While specific SAR data for this compound is not published, the general principles for this class of compounds likely apply. These studies typically involve systematically modifying different parts of the molecule and assessing the impact on biological activity.

Chemical Synthesis of this compound

A proposed, generalized synthetic workflow is outlined below. This represents a logical sequence of reactions commonly employed in medicinal chemistry for the synthesis of such molecules.

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action

This compound is a potent inhibitor of the α and β isoforms of p3e MAPK.[2] The p38 MAPK signaling cascade is a key pathway that translates extracellular signals into cellular responses, particularly in the context of inflammation and stress.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by various stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), cellular stress, and pathogens. Activation of this pathway leads to the phosphorylation and activation of downstream targets, including other kinases and transcription factors. This ultimately results in the increased expression of a wide range of pro-inflammatory genes.

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

By inhibiting p38 MAPK, this compound effectively blocks this signaling cascade, leading to a reduction in the production of key inflammatory mediators. An in vivo endotoxin challenge in healthy volunteers demonstrated that this compound could induce nearly complete suppression of circulating TNF-α.[6]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 | Reference |

| p38α MAPK | < 1 µM | [2] |

Note: More precise IC50 values and a broader kinase selectivity profile are not publicly available.

Table 2: Summary of Key Clinical Trial Findings for this compound in AECOPD

| Trial Identifier | Phase | Key Findings | Reference |

| NCT01332097 | II | A repeat dose of 75 mg this compound showed a significant improvement in FEV1 at Day 8 compared to placebo (p=0.022). The primary endpoint at Day 10 was not met (p=0.082). | [7] |

| NCT02700919 | II | A high dose of this compound significantly reduced the number of re-hospitalizations for COPD by over 50% from day 90 to 150 compared to placebo. | [8] |

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of this compound are not publicly available. However, based on standard methodologies for characterizing kinase inhibitors, the following represents a likely experimental approach.

p38 MAPK Kinase Assay (Illustrative Protocol)

This protocol describes a common method for measuring the inhibitory activity of a compound against p38 MAPK.

Caption: A typical experimental workflow for a p38 MAPK kinase inhibition assay.

Cellular Assays

To assess the activity of this compound in a cellular context, assays are typically performed using cells that are relevant to the disease of interest, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines. The general steps would include:

-

Cell Culture: Culturing the chosen cell line.

-

Compound Treatment: Incubating the cells with varying concentrations of this compound.

-

Stimulation: Stimulating the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to activate the p38 MAPK pathway.

-

Endpoint Measurement: Measuring the levels of downstream inflammatory mediators (e.g., TNF-α, IL-1β) in the cell culture supernatant using techniques like ELISA.

-

Data Analysis: Calculating the IC50 value for the inhibition of cytokine production.

In Vivo Animal Models of COPD

To evaluate the efficacy of this compound in a living organism, animal models that mimic aspects of COPD are used. A common model involves inducing lung inflammation in rodents by intratracheal administration of LPS.[6] Key aspects of such a study would include:

-

Animal Acclimatization: Housing the animals under controlled conditions.

-

Compound Administration: Administering this compound or a vehicle control to the animals, typically orally.

-

Induction of Inflammation: Challenging the animals with intratracheal LPS.

-

Assessment of Inflammation: After a set period, collecting bronchoalveolar lavage fluid (BALF) and lung tissue to measure inflammatory cell infiltration (e.g., neutrophil counts) and cytokine levels.

-

Data Analysis: Comparing the inflammatory readouts between the this compound-treated and control groups to determine the in vivo efficacy.

Conclusion

This compound is a well-characterized p38 MAPK inhibitor with demonstrated anti-inflammatory effects in both preclinical models and clinical trials for AECOPD. Its development highlights the therapeutic potential of targeting the p38 MAPK signaling pathway for the treatment of inflammatory diseases. While further clinical development is needed to fully establish its role in the management of AECOPD, the data gathered to date provide a strong rationale for its continued investigation. This technical guide has summarized the key aspects of its discovery, synthesis, and mechanism of action, providing a valuable resource for researchers and drug development professionals in the field.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile as Precursor for synthesis of some novel pyrazolo[1,5-a]pyrimidine derivatives [ejchem.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. AU2017294643A1 - Method for producing a polymorphic form of 3-[5-amino-4-(3- cyanobenzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labiotech.eu [labiotech.eu]

Acumapimod (BCT-197): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the chemical structure, properties, and mechanism of action of Acumapimod (BCT-197), a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor.

This compound is an orally active small molecule that has been investigated primarily for its anti-inflammatory properties, with a focus on treating acute exacerbations of chronic obstructive pulmonary disease (AECOPD). Its therapeutic potential stems from its ability to inhibit the p38 MAPK signaling pathway, a key regulator of inflammatory responses.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its identity and physicochemical properties are summarized below.

| Identifier | Value |

| IUPAC Name | 3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide |

| Synonyms | BCT-197, BCT197 |

| CAS Number | 836683-15-9 |

| Molecular Formula | C₂₂H₁₉N₅O₂ |

| SMILES | CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N |

| InChI Key | VGUSQKZDZHAAEE-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value |

| Molecular Weight | 385.42 g/mol |

| Monoisotopic Mass | 385.1539 Da |

| Topological Polar Surface Area | 113.8 Ų |

| Calculated LogP (AlogP) | 2.76 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 5 |

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound is a potent inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical pathway in the cellular response to external stresses, such as inflammatory cytokines (e.g., TNF-α, IL-1β), oxidative stress, and pathogens. In chronic inflammatory diseases like COPD, this pathway is persistently activated.[1]

Activation of p38 MAPK in immune and structural cells, including alveolar macrophages, epithelial cells, and T-lymphocytes, leads to a series of downstream events that perpetuate the inflammatory response.[2][3] Key among these is the phosphorylation and activation of MAPK-activated protein kinase 2 (MAPKAPK-2/MK2). This kinase stabilizes the messenger RNA (mRNA) of various pro-inflammatory cytokines and chemokines, leading to their increased synthesis and release.[4] By inhibiting p38 MAPK, this compound effectively disrupts this cascade, reducing the production of key inflammatory mediators.

Caption: this compound inhibits p38 MAPK, blocking downstream inflammatory cytokine production.

Quantitative Biological Data

This compound has demonstrated potent inhibition of its target in biochemical assays and has shown clinical effects in patients with AECOPD.

Table 1: In Vitro Potency

| Target | Assay Type | IC₅₀ |

| p38α MAPK | Enzymatic Assay | < 1 µM |

Table 2: Key Clinical Trial Results (NCT01332097) for AECOPD [5][6]

| Parameter | Treatment Group (75 mg, repeated dose) | Placebo Group | p-value |

| Change in FEV₁ from baseline at Day 8 | Significant improvement (152 mL increase vs. placebo) | - | 0.022 |

| Primary Endpoint: Change in FEV₁ at Day 10 | Trend towards improvement | - | 0.082 (Not met) |

| Mean change in FEV₁ AUC (baseline to Day 14) | Significantly higher | - | 0.02 |

FEV₁: Forced Expiratory Volume in 1 second. AUC: Area Under the Curve.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for a key in vitro assay and a major clinical trial involving this compound.

In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol describes a method to determine the in vitro potency (IC₅₀) of this compound against p38α kinase. It is based on the Promega ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[7][8]

Materials:

-

Recombinant human p38α kinase enzyme

-

p38 peptide substrate (e.g., ATF2-based peptide)

-

This compound (serial dilutions)

-

ATP

-

Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white assay plates

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in 5% DMSO.

-

Kinase Reaction Setup:

-

Add 1 µL of each this compound dilution or 5% DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of p38α kinase enzyme in reaction buffer.

-

Add 2 µL of a mix containing the p38 peptide substrate and ATP to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

-

Incubation: Incubate the plate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC₅₀ value using a suitable nonlinear regression model.

References

- 1. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. dovepress.com [dovepress.com]

- 5. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. p38 alpha Kinase Enzyme System Application Note [worldwide.promega.com]

- 8. promega.com [promega.com]

Acumapimod Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acumapimod (formerly BCT-197) is an orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation is implicated in the pathogenesis of numerous inflammatory diseases.[3] this compound has been primarily investigated for its therapeutic potential in managing acute exacerbations of chronic obstructive pulmonary disease (AECOPD), a condition characterized by heightened inflammation.[2][4] This technical guide provides an in-depth analysis of the this compound signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in their understanding of this targeted therapy.

Core Mechanism of Action: Inhibition of p38 MAPK

This compound exerts its anti-inflammatory effects by selectively inhibiting the p38 MAPK pathway. The p38 MAPK family consists of four isoforms (α, β, γ, and δ), with p38α being the most extensively studied and ubiquitously expressed isoform involved in inflammatory processes. This compound is a potent inhibitor of p38α with a half-maximal inhibitory concentration (IC50) of less than 1 μM.[1][5]

The p38 MAPK signaling cascade is a tiered system of protein kinases that relays extracellular signals to intracellular targets, culminating in a cellular response. The pathway is typically activated by cellular stressors and inflammatory cytokines.

This compound's Impact on the p38 MAPK Signaling Pathway

This compound, by inhibiting p38α, blocks the phosphorylation of downstream substrates, thereby attenuating the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's inhibitory activity and its effects on clinical biomarkers.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value |

| p38α MAPK | IC50 | < 1 µM |

Data sourced from commercially available information.[1][5]

Table 2: Clinical Efficacy of this compound in AECOPD (AETHER Study - NCT02700919)

| Parameter | This compound High Dose | This compound Low Dose | Placebo |

| Change in FEV1 from Baseline at Day 7 | |||

| Mean Change (mL) | 84 | 115 | - |

| p-value vs. Placebo | 0.012 | <0.001 | - |

| Reduction in Re-hospitalization Rate | 50.3% | - | - |

| p-value vs. Placebo | 0.043 | - | - |

FEV1: Forced Expiratory Volume in 1 second. Data from the Phase 2 AETHER study.

Table 3: Effect of this compound on Inflammatory Biomarkers in AECOPD (AETHER Study - NCT02700919)

| Biomarker | Timepoint | This compound High Dose (Mean Change from Baseline (SD)) | This compound Low Dose (Mean Change from Baseline (SD)) | Placebo (Mean Change from Baseline (SD)) |

| Fibrinogen (g/L) | Day 7 | -1.49 (1.09) | -1.22 (0.93) | -0.65 (1.00) |

| hsCRP (mg/L) | Day 7 | -82.6 (83.7) | -72.2 (78.9) | -45.5 (78.9) |

hsCRP: high-sensitivity C-reactive protein. SD: Standard Deviation. Data from the Phase 2 AETHER study.

Table 4: Effect of this compound on hsCRP in AECOPD (Phase II Study - NCT01332097)

| Treatment Group | Percent Reduction in hsCRP from Baseline to Day 5 |

| This compound 75 mg (repeat-dose) | 72% |

| This compound 75 mg (single-dose) | 61% |

| This compound 20 mg (repeat-dose) | 59% |

| This compound 20 mg (single-dose) | 51% |

| Placebo | 28% |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Protocol 1: In Vitro p38α Kinase Assay

This protocol outlines a non-radioactive, immunoprecipitation-based assay to determine the in vitro inhibitory activity of this compound on p38α MAPK.

Materials:

-

Cell lysate containing p38α MAPK

-

Anti-p38α MAPK antibody

-

Protein A/G agarose beads

-

This compound (or other test inhibitors)

-

ATF-2 (substrate)

-

Kinase assay buffer

-

ATP

-

SDS-PAGE and Western blotting reagents

-

Anti-phospho-ATF-2 (Thr71) antibody

Procedure:

-

Immunoprecipitation of p38α MAPK:

-

Incubate cell lysate with anti-p38α MAPK antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

-

Wash the beads three times with lysis buffer and once with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) and incubate for 10-15 minutes at room temperature.

-

Add ATF-2 substrate and ATP to initiate the kinase reaction.

-

Incubate for 30 minutes at 30°C with gentle agitation.

-

-

Termination and Analysis:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-phospho-ATF-2 (Thr71) antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

-

Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes the detection of phosphorylated p38 MAPK in cell lysates following treatment with a stimulus and an inhibitor.

Materials:

-

Cell culture reagents

-

Stimulus (e.g., lipopolysaccharide - LPS)

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with LPS (or another appropriate stimulus) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-p38 MAPK (Thr180/Tyr182) antibody overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an anti-total-p38 MAPK antibody to confirm equal loading.

-

Protocol 3: Measurement of hsCRP and Fibrinogen in Clinical Samples

High-sensitivity C-reactive protein (hsCRP) and fibrinogen levels in plasma or serum samples are typically measured using automated immunoturbidimetric or nephelometric assays.

General Principle (Immunoturbidimetry):

-

A blood sample (serum or plasma) is collected from the patient.

-

The sample is mixed with a reagent containing antibodies specific to either CRP or fibrinogen, which are coated on latex particles.

-

The antigen (CRP or fibrinogen) in the sample binds to the antibodies, causing the latex particles to agglutinate.

-

The degree of agglutination is measured by a photometer as an increase in turbidity (light scattering).

-

The concentration of hsCRP or fibrinogen is determined by comparing the turbidity of the sample to that of known standards.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a p38 MAPK inhibitor like this compound.

Conclusion

This compound is a targeted inhibitor of the p38 MAPK signaling pathway with demonstrated anti-inflammatory effects. Its mechanism of action, centered on the inhibition of p38α, leads to a downstream reduction in inflammatory mediators. The quantitative data from clinical trials in AECOPD patients suggest a potential therapeutic benefit in reducing systemic inflammation and improving clinical outcomes. The provided experimental protocols and workflows serve as a guide for researchers to further investigate the pharmacological properties of this compound and other p38 MAPK inhibitors. This comprehensive technical guide aims to support the ongoing research and development efforts in the field of inflammatory diseases.

References

Acumapimod In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acumapimod (BCT197) is a potent and selective, orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of the inflammatory response, making it a key therapeutic target for a range of inflammatory diseases.[1] this compound has been investigated primarily for the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD). This technical guide provides an in-depth overview of the in vitro kinase assays used to characterize the potency and selectivity of this compound, along with a detailed examination of the p38 MAPK signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound against p38 MAPKα has been determined through in vitro kinase assays. While comprehensive public data on its activity against all p38 isoforms and a wider kinase panel remains limited, the available information indicates high potency for the α isoform.

| Target Kinase | IC50 | Assay Type | Notes |

| p38 MAPKα | < 1 µM | Biochemical Kinase Assay | Data indicates high potency.[2][3][4] |

| p38 MAPKβ | Data not publicly available | - | - |

| p38 MAPKγ | Data not publicly available | - | - |

| p38 MAPKδ | Data not publicly available | - | - |

| Kinase Selectivity Panel | Data not publicly available | - | This compound is described as a "selective" inhibitor, implying broader kinase screening has likely been conducted. |

Experimental Protocols

In Vitro p38 MAPKα Inhibition Assay

This protocol describes a representative biochemical assay to determine the IC50 of this compound against p38 MAPKα. The assay measures the phosphorylation of a substrate peptide by the kinase.

Materials and Reagents:

-

Recombinant human p38 MAPKα (activated)

-

ATF-2 (Activating Transcription Factor 2) peptide substrate

-

This compound (or other test inhibitor)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

-

384-well assay plates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, recombinant p38 MAPKα, and the ATF-2 substrate.

-

Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.

-

ATP Addition: To start the phosphorylation reaction, add a solution of ATP to each well. The final ATP concentration should be at or near the Km for p38 MAPKα.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

-

Detection: Stop the kinase reaction and measure the amount of product (phosphorylated substrate or ADP) formed. This is typically done by adding a detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, this would involve a reagent to deplete remaining ATP followed by a reagent to convert ADP to a detectable luminescent signal).

-

Data Analysis: Read the plate on a suitable plate reader. The signal is inversely proportional to the inhibitory activity of this compound. Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Mandatory Visualizations

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, which is activated by cellular stress and inflammatory cytokines.

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

The diagram below outlines the key steps in a typical in vitro kinase assay to determine the potency of an inhibitor like this compound.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

Acumapimod Cellular Thermal Shift Assay (CETSA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) as applied to the p38 MAP kinase inhibitor, Acumapimod. It is designed to furnish researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and data interpretation strategies necessary to effectively utilize CETSA for validating the target engagement of this compound in a cellular context.

Introduction to this compound and CETSA

This compound (BCT197) is an orally active and potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory pathways.[1] Its therapeutic potential is being investigated for inflammatory conditions such as chronic obstructive pulmonary disease (COPD).[1]

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the binding of a ligand to its target protein within a living cell. The fundamental principle of CETSA is that ligand binding increases the thermal stability of the target protein.[2][3] When cells are heated, proteins begin to denature and aggregate. However, proteins that are bound to a ligand, such as this compound, are stabilized and remain in their soluble form at higher temperatures compared to their unbound state.[2][3] This change in thermal stability can be quantified to confirm target engagement.

The p38 MAPK Signaling Pathway

This compound targets p38 MAPK, a central node in a signaling cascade that responds to a variety of extracellular stimuli, including cellular stress and cytokines. Understanding this pathway is crucial for interpreting the downstream consequences of this compound's target engagement.

The p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAPKKKs), which phosphorylate and activate the Mitogen-Activated Protein Kinase Kinases (MAPKKs), MKK3 and MKK6. These, in turn, phosphorylate and activate the p38 MAPK isoforms (α, β, γ, and δ). Activated p38 MAPK then phosphorylates a range of downstream substrates, including other protein kinases and transcription factors, to elicit a cellular response.

Experimental Protocols for this compound CETSA

This section provides a detailed, step-by-step protocol for performing a CETSA experiment to validate the engagement of this compound with p38 MAPK. The protocol is divided into two main experimental formats: a melt curve to determine the optimal temperature and an isothermal dose-response (ITDR) to quantify the potency of target engagement.

General Experimental Workflow

The overall workflow for a CETSA experiment involves several key steps, from cell culture to data analysis.

Detailed Protocol for p38 MAPK CETSA with this compound

This protocol is a guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

Cell line expressing p38 MAPK (e.g., HEK293T, THP-1, or primary cells like platelets)

-

Cell culture medium and reagents

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blot reagents

-

Primary antibody against p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Thermocycler or heating blocks

-

Centrifuge

Procedure:

-

Cell Culture and Plating:

-

Culture cells to approximately 80-90% confluency.

-

For adherent cells, seed them in multi-well plates to ensure uniform cell numbers for each treatment. For suspension cells, adjust the cell density to be consistent across all samples.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in cell culture medium to the desired final concentrations. A common starting concentration for a potent inhibitor is 10 µM. For a dose-response curve, a serial dilution is recommended (e.g., 0.01 µM to 100 µM).

-

Treat the cells with this compound or vehicle (DMSO) for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours) at 37°C.

-

-

Heating (Melt Curve or ITDR):

-

For Melt Curve:

-

After treatment, harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for a fixed time (e.g., 3-5 minutes) using a thermocycler.

-

Include an unheated control (room temperature or 37°C).

-

-

For Isothermal Dose-Response (ITDR):

-

Based on the melt curve, select a temperature that results in significant, but not complete, protein aggregation in the vehicle-treated sample. A study on a similar p38 inhibitor used 50°C.[4]

-

Heat all samples (treated with different concentrations of this compound) at this single, optimized temperature for the same fixed time.

-

-

-

Cell Lysis:

-

After heating, cool the samples to room temperature.

-

Lyse the cells by adding lysis buffer and incubating on ice (e.g., for 30 minutes with intermittent vortexing). Some protocols may involve freeze-thaw cycles to ensure complete lysis.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins and cell debris.

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of the soluble fraction using a standard protein assay.

-

Normalize the protein concentrations of all samples.

-

Analyze the amount of soluble p38 MAPK using Western blotting.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for p38 MAPK.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Quantify the band intensities using densitometry software.

-

Data Presentation and Interpretation

Quantitative data from CETSA experiments should be organized to clearly demonstrate the effect of this compound on the thermal stability of p38 MAPK.

This compound CETSA Data (Hypothetical)

The following tables present hypothetical data for a CETSA experiment with this compound, based on typical results for kinase inhibitors.

Table 1: Melt Curve Data for p38 MAPK with this compound

| Temperature (°C) | Relative Amount of Soluble p38 MAPK (Vehicle) | Relative Amount of Soluble p38 MAPK (10 µM this compound) |

| 40 | 1.00 | 1.00 |

| 43 | 0.98 | 1.00 |

| 46 | 0.85 | 0.99 |

| 49 | 0.60 | 0.95 |

| 52 | 0.35 | 0.88 |

| 55 | 0.15 | 0.70 |

| 58 | 0.05 | 0.45 |

| 61 | <0.01 | 0.20 |

| 64 | <0.01 | 0.05 |

This table illustrates the expected shift in the melting curve of p38 MAPK upon binding to this compound. The temperature at which 50% of the protein is denatured (Tm) is increased in the presence of the drug.

Table 2: Isothermal Dose-Response (ITDR) Data for this compound

| This compound Concentration (µM) | Relative Amount of Soluble p38 MAPK (at 52°C) |

| 0 (Vehicle) | 0.35 |

| 0.01 | 0.40 |

| 0.1 | 0.55 |

| 1 | 0.75 |

| 10 | 0.88 |

| 100 | 0.89 |

This table shows the concentration-dependent stabilization of p38 MAPK by this compound at a fixed temperature. This data can be used to calculate an EC50 value for target engagement.

Conclusion

The Cellular Thermal Shift Assay is an invaluable tool for confirming the direct binding of this compound to its intended target, p38 MAPK, within the complex environment of a living cell. By providing a quantitative measure of target engagement, CETSA plays a critical role in the preclinical development of this compound and other targeted therapies. The protocols and data presentation formats outlined in this guide offer a robust framework for researchers to design, execute, and interpret this compound CETSA experiments, thereby advancing our understanding of its mechanism of action.

References

- 1. CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Acumapimod: A Preclinical Pharmacokinetic and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acumapimod (formerly BCT-197) is an orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade.[1][2][3][4] Developed to treat inflammatory conditions, its primary clinical investigation has been in the context of acute exacerbations of chronic obstructive pulmonary disease (AECOPD).[3][5][6] This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action and the experimental models used to establish its proof of concept.

While clinical trial dosages of this compound were established based on preclinical safety and pharmacokinetic/pharmacodynamic data, specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) in preclinical models are not extensively available in the public domain.[5] This document summarizes the accessible preclinical information to inform researchers and drug development professionals.

Mechanism of Action: p38 MAPK Inhibition

This compound is a potent and selective inhibitor of the α and β isoforms of p38 MAPK.[5] The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7][] In inflammatory diseases like COPD, this pathway is often activated.[6][9] By inhibiting p38 MAPK, this compound effectively blocks the downstream signaling cascade that leads to the transcription and translation of these inflammatory mediators, thereby reducing the inflammatory response.[7][]

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Preclinical Studies and Dosing

Publicly available literature details a key preclinical study that established the anti-inflammatory potential of this compound in a corticosteroid-resistant rat model of lung inflammation.[10] This study provided the foundational evidence for its progression into clinical trials for AECOPD.

Preclinical Dosing in a Rat Model

The following table summarizes the known dosing information from the preclinical rat model.

| Parameter | Details |

| Species | Male Sprague-Dawley Rats |

| Model | Corticosteroid-resistant airway inflammation induced by tobacco smoke and lipopolysaccharide (LPS) |

| Route of Administration | Oral |

| Dose Levels | 0.3, 1.0, and 3.0 mg/kg |

| Dosing Frequency | Daily |

| Vehicle | Not specified |

Data sourced from an abstract by Parkin J, Hardaker EL.[10]

Experimental Protocols

Corticosteroid-Resistant Rat Model of Lung Inflammation

This preclinical model was designed to mimic the inflammatory state observed in COPD, which is often resistant to corticosteroid treatment.[10]

Experimental Workflow:

Caption: Workflow of the preclinical rat model of lung inflammation.

Methodology:

-

Animal Model : Male Sprague-Dawley rats were utilized for this study.[10]

-

Induction of Inflammation : For two consecutive days, the rats were exposed to tobacco smoke (750 µg/L) or sham-air for 30 minutes, twice daily.[10] On the third day, the animals received an aerosolized dose of lipopolysaccharide (LPS) (0.3 mg/mL) or saline for 30 minutes. Five hours following the LPS or saline challenge, they were again exposed to tobacco smoke or sham-air.[10]

-

Drug Administration : this compound was administered orally at doses of 0.3, 1.0, or 3.0 mg/kg, or vehicle alone, on a daily basis. The administration occurred one hour prior to the morning exposure on the respective treatment days.[10]

-

Euthanasia and Sample Collection : Twenty-four hours after the LPS or saline exposure, the rats were euthanized.[10]

-

Endpoint Analysis : Bronchoalveolar lavage (BAL) fluid and lung tissue were collected for analysis. The endpoints measured included differential cell counts, total protein levels, and interleukin-1β (IL-1β) concentrations in both BAL fluid and homogenized lung tissue. Additionally, the area of mucus in lung sections was assessed using Ulex europaeus agglutinin-1 (UEA1) staining.[10]

Preclinical Findings and Clinical Translation

The preclinical study demonstrated that this compound dose-dependently reduced corticosteroid-insensitive airway inflammation in this rat model.[10] These promising results provided a strong rationale for investigating this compound in human clinical trials for the treatment of AECOPD. The doses selected for clinical studies were informed by the exposure levels identified as effective in these preclinical investigations.[10]

Conclusion

While specific, publicly available quantitative pharmacokinetic data for this compound in preclinical models is limited, the available information on its mechanism of action and the detailed experimental protocols from key preclinical studies provide valuable insights for researchers and drug development professionals. The inhibition of the p38 MAPK signaling pathway is the core mechanism driving the anti-inflammatory effects of this compound. The proof-of-concept studies in a corticosteroid-resistant rat model of lung inflammation were instrumental in its clinical development for AECOPD. Further research and potential future publications may provide a more detailed quantitative analysis of the preclinical pharmacokinetic profile of this compound.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mereobiopharma.com [mereobiopharma.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]

- 10. atsjournals.org [atsjournals.org]

Acumapimod: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acumapimod (formerly BCT-197) is a potent, orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data in inflammatory diseases, with a focus on Chronic Obstructive Pulmonary Disease (COPD). Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and development.

Core Concepts: Mechanism of Action

This compound is a selective inhibitor of the α and β isoforms of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines and is activated by cellular stressors such as cigarette smoke and lipopolysaccharide (LPS), both of which are significant contributors to the inflammatory environment in COPD.[2][3][4] By inhibiting p38 MAPK, this compound effectively downregulates the expression and release of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[3][5] This targeted anti-inflammatory action makes this compound a promising therapeutic candidate for a range of inflammatory conditions.

Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity

| Target | IC₅₀ | Reference |

| p38α MAPK | < 1 µM | [5] |

Table 2: Clinical Efficacy in Acute Exacerbations of COPD (AECOPD) - AETHER Study (NCT02700919)

| Treatment Group | N | Change in FEV₁ from Baseline at Day 7 (mL) | p-value vs Baseline | Reduction in Re-hospitalizations vs Placebo | Reference |

| High Dose this compound | 94 | +84 | 0.012 | 50.3% (p=0.043) | [3] |

| Low Dose this compound | 94 | +115 | <0.001 | Not Reported | [3] |

| Placebo | 94 | Not significant | 0.102 | - | [3] |

Table 3: Clinical Efficacy in AECOPD - Phase II Study (NCT01332097)

| Treatment Group | N | Change in FEV₁ from Baseline at Day 8 (mL) | p-value vs Placebo |

| This compound 75 mg (repeat dose) | 30 | +152 | 0.022 |

| Placebo | 30 | Not Reported | - |

Note: This study did not meet its primary endpoint at Day 10, but showed a significant improvement at Day 8 with the 75 mg repeat dose.

Table 4: Effect on Inflammatory Biomarkers in AECOPD - AETHER Study (NCT02700919)

| Biomarker | Treatment Group | Result | Reference |

| hsCRP | High Dose this compound | Significant Reduction | [3] |

| Fibrinogen | High Dose this compound | Significant Reduction | [3] |

Experimental Protocols

Clinical Trial Protocol: AETHER Study (NCT02700919)

This protocol is a summary of the methodology employed in the Phase II AETHER study.

Objective: To evaluate the efficacy and safety of two dose regimens of this compound in patients with severe acute exacerbations of COPD requiring hospitalization.

Study Design: A Phase II, randomized, double-blind, placebo-controlled, multinational study.

Patient Population: 282 patients hospitalized for a severe AECOPD.

Inclusion Criteria (summary):

-

Diagnosis of COPD.

-

Hospital admission for a severe acute exacerbation.

Exclusion Criteria (summary):

-

Concomitant pneumonia or other respiratory conditions that could confound the results.

Treatment Arms:

-

High Dose this compound: 75 mg on day 1, followed by 40 mg on days 3 and 5.

-

Low Dose this compound: 40 mg on day 1, followed by 20 mg on days 3 and 5.

-

Placebo: Matching placebo administered on days 1, 3, and 5.

All patients received standard of care, including systemic corticosteroids and antibiotics.

Primary Endpoint: Change from baseline in forced expiratory volume in 1 second (FEV₁) at Day 7.

Methodology for FEV₁ Measurement:

-

Spirometry was performed at screening, baseline (Day 1 before dosing), and on Days 2, 3, 4, 5, 6, and 7.

-

Measurements were taken using a calibrated spirometer following American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.

-

Patients were instructed to perform at least three acceptable forced expiratory maneuvers, with the highest FEV₁ value being recorded.

Biomarker Analysis:

-

Blood samples were collected at baseline and on subsequent study days.

-

High-sensitivity C-reactive protein (hsCRP) and fibrinogen levels were measured using standard laboratory assays.

Experimental Workflow:

References

- 1. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p38 mitogen-activated protein kinase pathways in asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Acumapimod in Preclinical COPD Models: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acumapimod (BCT197) is an orally active and highly selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms.[1][2] In preclinical models of Chronic Obstructive Pulmonary Disease (COPD), this compound has demonstrated significant anti-inflammatory effects, positioning it as a potential therapeutic agent for acute exacerbations of COPD (AECOPD). This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action, efficacy in a corticosteroid-resistant rat model, and the underlying signaling pathways. While detailed quantitative data from full publications are limited, this paper synthesizes the key findings from available abstracts and related literature to provide a thorough understanding of this compound's preclinical profile in the context of COPD.

Core Mechanism of Action: p38 MAPK Inhibition

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses in COPD.[1][3] Exposure to irritants such as cigarette smoke and bacterial components like lipopolysaccharide (LPS) activates this pathway in various immune and structural cells in the lungs, including macrophages, neutrophils, and epithelial cells.[4] Activation of p38 MAPK leads to the downstream production of a cascade of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-8 (IL-8), which are instrumental in the recruitment and activation of inflammatory cells, particularly neutrophils.[3][4]

This compound exerts its anti-inflammatory effects by directly inhibiting the p38 MAPK pathway. By blocking this key signaling node, this compound effectively reduces the production of these inflammatory mediators, thereby mitigating the inflammatory response characteristic of COPD.[1][2]

Signaling Pathway Diagram

Caption: p38 MAPK Signaling Pathway in COPD and the inhibitory action of this compound.

Preclinical Efficacy in a Corticosteroid-Resistant Rat Model of COPD

The primary preclinical evidence for this compound's efficacy in a COPD model comes from a study in a corticosteroid-resistant rat model. This model is particularly relevant as corticosteroid insensitivity is a significant clinical challenge in COPD management. The study aimed to evaluate the anti-inflammatory potential of this compound in rats exposed to a combination of tobacco smoke (TS) and lipopolysaccharide (LPS) to mimic the inflammatory conditions of a bacterial-induced exacerbation in a smoker with COPD.

Experimental Workflow Diagram

References

Acumapimod and Its Role in Cytokine Release Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acumapimod (formerly BCT197) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, its relevance to cytokine release, and detailed protocols for conducting cytokine release assays (CRAs) to evaluate its anti-inflammatory potential. The guide is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction: The Role of p38 MAPK in Inflammation and Cytokine Release

The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] External stimuli, including pathogens and cellular stress, activate a phosphorylation cascade that ultimately leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream targets, including transcription factors and other kinases, resulting in the increased transcription and translation of pro-inflammatory cytokine genes.[1]

Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD).[1][3] Therefore, inhibitors of p38 MAPK, such as this compound, represent a promising therapeutic strategy for a range of inflammatory conditions.

This compound: A Selective p38 MAPK Inhibitor

This compound is a small molecule inhibitor that selectively targets the p38 MAPK enzyme. By blocking the activity of p38 MAPK, this compound effectively attenuates the downstream signaling events that lead to the production of pro-inflammatory cytokines.[1][3] This mechanism of action underlies its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. Its inhibition by this compound is central to the drug's anti-inflammatory effects.

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

This compound and Cytokine Release: Preclinical and Clinical Evidence

While direct quantitative data from in vitro cytokine release assays with this compound are not extensively published in publicly available literature, the known mechanism of p38 MAPK inhibition strongly supports its role in reducing pro-inflammatory cytokine production. Clinical trials of this compound in patients with acute exacerbations of COPD (AECOPD) have shown trends towards a reduction in inflammatory biomarkers, although these have not always reached statistical significance.[3][4]

The following table summarizes the expected outcomes of this compound in cytokine release assays based on its mechanism of action and findings from studies on other p38 MAPK inhibitors.

| Cytokine | Expected Effect of this compound | Rationale |

| TNF-α | ↓ | Production is heavily dependent on the p38 MAPK pathway.[1] |

| IL-6 | ↓ | p38 MAPK is involved in the regulation of IL-6 expression.[2][5] |

| IL-1β | ↓ | The p38 MAPK pathway contributes to the processing and release of IL-1β.[2][5] |